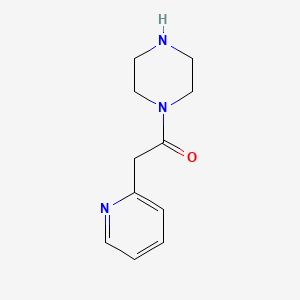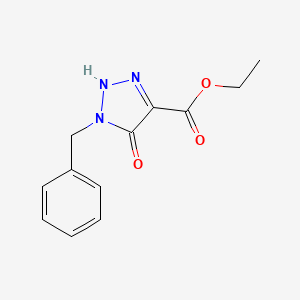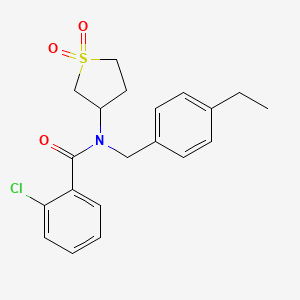
2-Methyl-8-quinolyl 4-ethoxynaphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exhibits fungicidal properties and can form complexes with transition metal ions .
- The compound’s structure features a quinoline ring substituted with a methyl group at the 2-position and a hydroxy group at the 8-position .
2-Methyl-8-quinolinol: is a methyl-substituted quinolinol derivative with the chemical formula C10H9NO and a molecular weight of 159.18 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of 2-Methyl-8-quinolinol involves various methods, including cyclization reactions starting from appropriate precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve heating and refluxing.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it through organic synthesis.
Chemical Reactions Analysis
Reactivity: 2-Methyl-8-quinolinol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: Limited information exists, but its biological applications may involve metal chelation or antimicrobial properties.
Mechanism of Action
- The exact mechanism by which 2-Methyl-8-quinolinol exerts its effects remains an area of study.
- It likely interacts with metal ions or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other quinolinol derivatives, such as 8-quinolinol (without the methyl substitution), exhibit similar properties.
Uniqueness: The methyl substitution at the 2-position distinguishes 2-Methyl-8-quinolinol from its counterparts.
Properties
Molecular Formula |
C22H19NO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-ethoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C22H19NO4S/c1-3-26-19-13-14-21(18-9-5-4-8-17(18)19)28(24,25)27-20-10-6-7-16-12-11-15(2)23-22(16)20/h4-14H,3H2,1-2H3 |
InChI Key |
BHOVPOOXIGXBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC4=C3N=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B12126970.png)
![N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B12126990.png)
![1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate](/img/structure/B12126995.png)

![1-[4-(7H-purin-6-ylamino)phenyl]ethanone](/img/structure/B12127008.png)
![2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12127012.png)
![4-Ethyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127015.png)

![1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127019.png)
![N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B12127028.png)


![3-Methyl-2-[2-(3-methylphenoxy)acetamido]butanoic acid](/img/structure/B12127043.png)
![N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B12127045.png)
